2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
CAS No.: 2034297-65-7
Cat. No.: VC4511081
Molecular Formula: C21H20N6O
Molecular Weight: 372.432
* For research use only. Not for human or veterinary use.
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone - 2034297-65-7](/images/structure/VC4511081.png)
Specification
CAS No. | 2034297-65-7 |
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Molecular Formula | C21H20N6O |
Molecular Weight | 372.432 |
IUPAC Name | 2-(benzotriazol-1-yl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Standard InChI | InChI=1S/C21H20N6O/c1-25-11-16(10-22-25)18-13-26(12-15-6-2-3-7-17(15)18)21(28)14-27-20-9-5-4-8-19(20)23-24-27/h2-11,18H,12-14H2,1H3 |
Standard InChI Key | CYUMSWQCEKBCKF-UHFFFAOYSA-N |
SMILES | CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CN4C5=CC=CC=C5N=N4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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A 1H-benzo[d] triazole group, known for its stability and role in corrosion inhibition and drug design.
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A 3,4-dihydroisoquinoline core, a privileged scaffold in alkaloid-derived therapeutics.
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A 1-methyl-1H-pyrazol-4-yl substituent, frequently employed to modulate pharmacokinetic properties.
The ethanone linker () bridges the benzo-triazole and dihydroisoquinoline moieties, while the pyrazole group extends from the isoquinoline’s nitrogen atom. This arrangement confers both rigidity and functional versatility, as evidenced by the SMILES string:
Cn1cc(C2CN(C(=O)Cn3nnc4ccccc43)Cc3ccccc32)cn1
.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | |
Molecular Weight | 372.4 g/mol |
SMILES | Cn1cc(C2CN(C(=O)Cn3nnc4ccccc43)Cc3ccccc32)cn1 |
CAS Registry Number | 2034297-65-7 |
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound’s synthesis likely proceeds through a multi-step sequence involving:
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Construction of the 3,4-dihydroisoquinoline core: Achievable via Bischler-Napieralski cyclization or palladium-catalyzed C–H activation.
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Introduction of the pyrazole substituent: Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
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Ethanone bridge formation: Friedel-Crafts acylation or nucleophilic acyl substitution.
1-(1-Methyl-1H-Pyrazol-4-yl)Ethanone
This precursor (CAS: 37687-18-6) is synthesized via oxidation of 1-(1-methyl-1H-pyrazol-4-yl)ethanol using manganese(IV) oxide in dichloromethane, yielding 91% product . Subsequent bromination with pyridinium tribromide produces 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (89% yield), a critical electrophile for cross-coupling .
Table 2: Synthesis of Pyrazole-Containing Intermediate
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Oxidation of alcohol | MnO₂, CH₂Cl₂, 0–20°C, 14h | 91% |
2 | Bromination | PyHBr₃, CH₂Cl₂/EtOH, rt, 3h | 89% |
Final Assembly
While explicit details for the target compound’s synthesis are unavailable, analogous protocols suggest:
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Coupling the brominated pyrazole with a preformed dihydroisoquinoline-benzo-triazole intermediate via Buchwald-Hartwig amination.
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Purification through column chromatography or recrystallization to achieve pharmaceutical-grade purity .
Physicochemical Properties
Stability and Solubility
Benzo-triazole derivatives typically exhibit:
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Moderate aqueous solubility due to hydrogen-bonding capacity ().
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Stability under ambient conditions, though photo-degradation may occur in UV light .
Spectroscopic Characterization
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